Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS 132710-90-8) is a Boc-protected piperazine derivative with the empirical formula C₁₂H₂₄N₂O₃ and a molecular weight of 244.33 g/mol . The compound features a piperazine ring substituted at the 4-position with a 3-hydroxypropyl group and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic processes, while the hydroxypropyl moiety introduces a hydrophilic site for hydrogen bonding. This compound is frequently utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where it serves as a building block for more complex molecules .
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYRQGKGCIUVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584565 | |
| Record name | tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132710-90-8 | |
| Record name | tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(3-hydroxypropyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Functionalization of Piperazine
The piperazine ring serves as the structural backbone. Functionalization at the nitrogen atoms is achieved through:
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Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or Et₃N) to install the Boc group at one nitrogen.
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Hydroxypropyl Introduction : Alkylation of the secondary nitrogen using 3-bromo-1-propanol or epoxypropane, often catalyzed by bases like K₂CO₃ or NaH.
These steps may proceed in a one-pot sequence or require isolation of intermediates, depending on reactivity and steric hindrance.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Solvent and Temperature
Catalytic Systems
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Base Selection : Sterically hindered bases (e.g., DBU) improve selectivity in multi-step reactions.
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates biphasic reactions involving aqueous and organic phases.
Industrial-Scale Production Considerations
Scalability demands adjustments to laboratory protocols:
Purification Techniques
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Crystallization : Tert-butyl groups enhance crystallinity, enabling purification via solvent-antisolvent systems (e.g., ethanol/water).
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Chromatography Avoidance : Cost-effective filtration or distillation replaces column chromatography in large batches.
Quality Control
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In-Process Analytics : HPLC monitoring ensures Boc group integrity and side-chain functionality.
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Impurity Profiling : Identification of byproducts (e.g., over-alkylated piperazines) via LC-MS guides process refinement.
Comparative Analysis of Synthetic Routes
The table below contrasts hypothetical methods for synthesizing this compound, extrapolated from analogous reactions:
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Alkylation | Boc₂O, NaOH; 3-bromo-1-propanol, K₂CO₃ | 65–75 | 95 | Moderate |
| One-Pot Functionalization | Boc₂O, 3-bromo-1-propanol, TBAB, DMF | 70–80 | 90 | High |
| Photocatalytic Coupling* | Acridine photocatalyst, S₂O₈²⁻, blue LED | 50–60 | 85 | Low |
Scientific Research Applications
Chemical Properties and Structure
TBHPPC has a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of approximately 250.29 g/mol. Its structure features a piperazine ring substituted with a tert-butyl group and a hydroxypropyl chain, which is crucial for its biological activity and reactivity in chemical processes.
Medicinal Chemistry
- Drug Development : TBHPPC is investigated for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions like cancer and infections.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against protein kinases involved in cell signaling pathways that regulate tumor growth and inflammation.
Organic Synthesis
- Intermediate in Synthesis : TBHPPC serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique functional groups facilitate diverse chemical reactions, including substitution and reduction reactions.
- Building Block for Complex Molecules : The compound is utilized in the production of fine chemicals and as a precursor for synthesizing more complex molecules used in pharmaceuticals.
Biological Studies
- Anticancer Activity : Research has indicated that derivatives of TBHPPC exhibit inhibitory effects on cancer cell lines by targeting specific kinases associated with tumorigenesis. This suggests potential applications in cancer therapy.
- Antimicrobial Properties : Similar piperazine derivatives have demonstrated antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies indicate that modifications can enhance antimicrobial potency, highlighting TBHPPC's potential in developing new antibiotics.
Inhibitory Effects on Protein Kinases
Research indicates that structural analogs of TBHPPC can inhibit protein kinases associated with cancer progression. This suggests that TBHPPC may also exhibit similar inhibitory effects, potentially leading to its application in targeted cancer therapies.
Pharmacokinetic Properties
Preliminary pharmacokinetic studies have shown that compounds related to TBHPPC possess favorable absorption and distribution characteristics in vivo, which are essential for therapeutic efficacy. These properties enhance the compound's viability as a drug candidate.
Data Summary Table
| Application Area | Description | References |
|---|---|---|
| Medicinal Chemistry | Investigated for therapeutic properties; enzyme inhibition potential | |
| Organic Synthesis | Used as an intermediate; facilitates diverse chemical reactions | |
| Biological Studies | Anticancer and antimicrobial activities; potential for drug development | |
| Mechanism of Action | Interacts with enzymes/receptors; modulates biochemical pathways | |
| Case Studies | Evidence of antituberculosis activity; inhibitory effects on protein kinases |
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Structural and Functional Variations
The tert-butyl piperazine-1-carboxylate scaffold is highly versatile, allowing diverse substitutions. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Selected Piperazine Derivatives
Physicochemical Properties
- Hydrophilicity vs. Lipophilicity: The hydroxypropyl derivative exhibits higher hydrophilicity due to the hydroxyl group, improving aqueous solubility . In contrast, fluorobenzoyl (logP ~3.5) and trifluoromethyl-containing derivatives (e.g., ) are more lipophilic, favoring membrane permeability. Bromopropyl and cyanopyridinyl derivatives () balance polarity and lipophilicity, depending on substituent electronic effects.
Stability :
- The Boc group in all derivatives provides stability under basic and acidic conditions. However, the hydroxypropyl group may undergo oxidation, whereas halogenated (e.g., Cl, Br) or aromatic substituents (e.g., pyrimidine ) resist degradation .
Biological Activity
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (TBHPPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of TBHPPC, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
TBHPPC is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a hydroxypropyl chain. Its molecular formula is C₁₃H₁₈N₂O₃, and it has a molecular weight of approximately 250.29 g/mol. The structural features are crucial for its interaction with biological targets.
The biological activity of TBHPPC is primarily attributed to its ability to modulate various biochemical pathways. It has been studied for its potential as an enzyme inhibitor, particularly against protein kinases, which are critical in cell signaling and proliferation. The inhibition of these enzymes can lead to significant effects on tumor growth and inflammatory responses.
Anticancer Activity
Several studies have investigated the anticancer potential of TBHPPC derivatives. For instance, compounds similar to TBHPPC have shown inhibitory effects on cancer cell lines by targeting specific kinases involved in tumorigenesis. The modulation of these pathways indicates that TBHPPC may possess anticancer properties, although specific data on TBHPPC itself remains limited.
Antimicrobial Activity
Research into piperazine derivatives has revealed promising antimicrobial activities. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring can enhance antimicrobial potency, indicating potential applications in developing new antibiotics.
Case Studies and Research Findings
- Antituberculosis Activity : A study focused on piperazine derivatives found that certain modifications led to improved activity against Mtb, achieving IC50 values in the low micromolar range. While specific data on TBHPPC's activity against Mtb is not available, its structural similarity suggests it could be explored as a candidate for further development .
- Inhibitory Effects on Protein Kinases : TBHPPC's structural analogs have been reported to inhibit protein kinases associated with cancer progression. This suggests that TBHPPC may also exhibit similar inhibitory effects, potentially leading to its use in cancer therapy .
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicate that compounds related to TBHPPC exhibit favorable absorption and distribution characteristics in vivo, which are essential for therapeutic efficacy .
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. For example:
- Step 1: Coupling of tert-butyl piperazine-1-carboxylate with a hydroxypropyl precursor under reflux conditions (e.g., acetone, 80°C, 25–30 hours) using K₂CO₃ as a base and catalytic KI .
- Step 2: Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .
Optimization Tips: - Higher yields (~88–98%) are achieved with Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatives, using ligands like XPhos and bases such as Cs₂CO₃ .
- Solvent choice (e.g., 1,4-dioxane vs. acetonitrile) and temperature (110°C vs. 100°C) significantly impact reaction efficiency .
Q. How is the compound purified and characterized in academic research?
Methodological Answer:
- Purification:
- Characterization:
Q. What common chemical reactions are employed to derivatize this compound?
Methodological Answer:
- Nucleophilic Substitution: Reactivity at the piperazine nitrogen with alkyl halides (e.g., benzyl bromide) under basic conditions (NaH/DMF) .
- Oxidation/Reduction:
- Oxidation of the hydroxypropyl side chain using KMnO₄ to carboxylic acids .
- Reduction with LiAlH₄ to primary alcohols .
- Cross-Coupling: Pd-mediated coupling (e.g., with aryl halides) for functionalized derivatives .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., cross-coupling) be elucidated?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via LCMS to identify intermediates (e.g., boronate esters in Suzuki-Miyaura couplings) .
- Computational Modeling: DFT calculations to map transition states and regioselectivity in Pd-catalyzed reactions .
- Isotopic Labeling: Use deuterated reagents to track proton transfer in reduction/oxidation steps .
Q. What crystallographic strategies resolve structural ambiguities in derivatives?
Methodological Answer:
Q. How is the compound evaluated for pharmacological activity (e.g., enzyme inhibition)?
Methodological Answer:
Q. How do hydrogen-bonding patterns influence solid-state properties?
Methodological Answer:
Q. What strategies enable regioselective functionalization via cross-coupling?
Methodological Answer:
- Ligand Screening: Compare XPhos (for aryl bromides) vs. SPhos (for chlorides) in Suzuki-Miyaura reactions .
- Directing Groups: Use transient directing groups (e.g., pyridyl) to enhance selectivity at the piperazine ring .
- Microwave Irradiation: Accelerate coupling rates (e.g., 30 minutes vs. 12 hours) while maintaining regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
